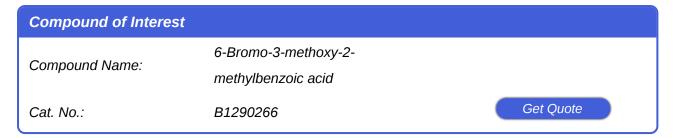


An In-depth Technical Guide to 6-Bromo-3methoxy-2-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

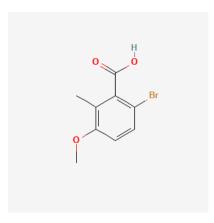
6-Bromo-3-methoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Benzoic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a bromine atom, a methoxy group, and a methyl group to the benzene ring imparts specific physicochemical properties that can influence molecular interactions, metabolic stability, and biological activity. This guide provides a comprehensive overview of its chemical identity, structural features, potential synthetic routes, and prospective applications in research and development.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **6-Bromo-3-methoxy-2-methylbenzoic acid**.

The chemical structure is as follows:





Caption: 2D structure of **6-Bromo-3-methoxy-2-methylbenzoic acid**.

Physicochemical and Spectroscopic Data

Quantitative data for **6-Bromo-3-methoxy-2-methylbenzoic acid** is not extensively reported in publicly available literature. The following table summarizes key computed and experimental properties, with some spectral data inferred from closely related analogs.



Property	Value	Source
Molecular Formula	C ₉ H ₉ BrO ₃	PubChem
Molecular Weight	245.07 g/mol	PubChem[1]
Monoisotopic Mass	243.97351 Da	PubChem
XLogP3-AA (Predicted)	2.5	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	46.5 Ų	PubChem[1]
Predicted ¹ H NMR	Variations in shifts are expected based on solvent. Key signals would include a singlet for the methyl group, a singlet for the methoxy group, two aromatic protons, and a carboxylic acid proton.	N/A
Predicted ¹³ C NMR	Expected signals would include carbons of the methyl, methoxy, carboxylic acid, and the six aromatic carbons, with shifts influenced by the substituents.	N/A

Experimental Protocols: Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of **6-bromo-3-methoxy-2-methylbenzoic acid** is not readily available in the cited literature. However, a plausible synthetic route can be devised based on established organic chemistry methodologies for the functionalization of benzoic acid derivatives. A potential multi-step synthesis is outlined below.

Foundational & Exploratory





Proposed Synthetic Pathway:

A logical approach would involve the bromination of a substituted benzoic acid precursor. The directing effects of the existing substituents (methoxy and methyl groups) are crucial for achieving the desired regioselectivity.

Step 1: Synthesis of 3-methoxy-2-methylbenzoic acid

One potential starting material is 3-methoxy-2-methylbenzoic acid. Its synthesis can be achieved through various methods, including the oxidation of the corresponding toluene derivative or through carboxylation of an appropriate Grignard reagent.

Step 2: Bromination of 3-methoxy-2-methylbenzoic acid

The bromination of the aromatic ring would be the key step. The methoxy group is an ortho-, para-director, while the carboxylic acid and methyl groups are also ortho-, para-directors (though the carboxylic acid is deactivating). The steric hindrance from the methyl and carboxylic acid groups at positions 1 and 2 would likely direct the incoming electrophile (bromine) to the less hindered position 6.

Detailed Experimental Protocol (Hypothetical):

- Dissolution: Dissolve 3-methoxy-2-methylbenzoic acid in a suitable solvent, such as glacial acetic acid or a halogenated hydrocarbon.
- Addition of Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the solution. The reaction may require the presence of a catalyst, such as iron(III) bromide, to facilitate electrophilic aromatic substitution.
- Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which may
 range from room temperature to a moderately elevated temperature, for a period sufficient to
 ensure complete conversion. The progress of the reaction should be monitored by an
 appropriate technique like Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction is quenched, typically by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine.



- Extraction: The product is then extracted into an organic solvent.
- Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, for instance, by recrystallization or column chromatography, to yield pure 6-bromo-3-methoxy-2-methylbenzoic acid.

Potential Applications in Research and Drug Development

While there is no specific information on the biological activity of **6-bromo-3-methoxy-2-methylbenzoic acid**, its structural motifs are present in various biologically active molecules. This suggests its potential as a scaffold or intermediate in drug discovery.

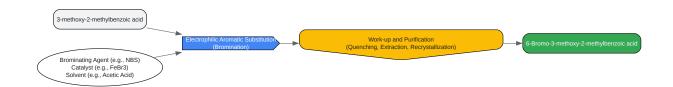
- As a Synthetic Intermediate: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid group can be converted to esters, amides, or other functional groups, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular diversity.
- In Medicinal Chemistry: Substituted benzoic acids are known to exhibit a wide range of biological activities. For instance, derivatives of brominated and methoxylated benzoic acids have been investigated as inhibitors of enzymes such as phosphodiesterases (PDEs) and as modulators of P-glycoprotein, which is involved in multidrug resistance in cancer.[2] The specific substitution pattern of 6-bromo-3-methoxy-2-methylbenzoic acid could be explored for its potential to interact with various biological targets.

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Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic workflow for **6-Bromo-3-methoxy-2-methylbenzoic acid**.





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Caption: Proposed synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid.

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References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
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